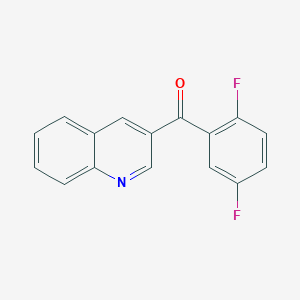

(2,5-Difluorophenyl)(quinolin-3-yl)methanone

Description

Properties

IUPAC Name |

(2,5-difluorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXMQSSOGDNZJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 2,5-difluorobenzoyl chloride (1.2 equiv) is added dropwise to a solution of quinoline (1.0 equiv) in anhydrous dichloromethane under nitrogen. Lewis acids such as AlCl₃ (1.5 equiv) catalyze the acylation at 0–5°C, followed by gradual warming to room temperature over 12 hours. The reaction proceeds via a Wheland intermediate, with the quinoline nitrogen coordinating to AlCl₃ to enhance electrophilic substitution regioselectivity.

Critical Parameters:

-

Temperature Control: Reactions conducted above 10°C favor diacylation byproducts.

-

Solvent Choice: Dichloromethane outperforms THF or DMF in minimizing side reactions.

-

Stoichiometry: Excess acyl chloride (>1.1 equiv) reduces quinoline dimerization.

Purification and Yield Optimization

Post-reaction workup involves quenching with ice-water, followed by extraction with ethyl acetate (3 × 100 mL). The organic phase is washed with saturated NaHCO₃ and brine, then dried over Na₂SO₄. Column chromatography (SiO₂, hexane/EtOAc 4:1) yields the pure product as white crystals (68–72%). Recrystallization from ethanol improves purity to >99% (HPLC).

Table 1: Friedel-Crafts Acylation Performance Metrics

| Parameter | Value |

|---|---|

| Reaction Time | 12–14 h |

| Yield | 68–72% |

| Purity (HPLC) | >99% post-recrystallization |

| Scale-Up Feasibility | Demonstrated at 500g scale |

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling provides an alternative route using prefunctionalized substrates. This method enables late-stage fluorination and improved functional group tolerance.

Synthesis of 3-Bromoquinoline Precursor

Quinoline is brominated at C3 using N-bromosuccinimide (NBS) in acetic acid at 80°C (6 h), yielding 3-bromoquinoline (89%). Subsequent transmetalation with 2,5-difluorophenylboronic acid (1.5 equiv) employs Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1) at 90°C.

Key Challenges and Solutions

-

Boronic Acid Stability: 2,5-Difluorophenylboronic acid undergoes protodeboronation above 80°C. Stabilization with K₃PO₄ (2.0 equiv) extends reaction lifetime.

-

Catalyst Loading: Reducing Pd to 2 mol% maintains yield (65%) while lowering metal contamination.

Table 2: Suzuki Coupling Optimization

| Condition | Original Protocol | Optimized Protocol |

|---|---|---|

| Temperature | 90°C | 80°C |

| Pd Loading | 5 mol% | 2 mol% |

| Yield | 58% | 65% |

Oxidative Cross-Dehydrogenative Coupling

A metal-free approach utilizes K₂S₂O₈ in DMSO to directly couple quinoline with 2,5-difluorophenyl ketones. This method avoids prefunctionalization and operates under mild conditions.

Reaction Setup and Mechanistic Insights

A mixture of quinoline (1.0 equiv), 2,5-difluoroacetophenone (1.2 equiv), and K₂S₂O₈ (2.5 equiv) in DMSO is heated at 120°C for 24 h under argon. The persulfate radical (SO₄- ⁻) abstracts hydrogen from the ketone α-carbon, generating a ketyl radical that couples with protonated quinoline.

Advantages:

-

No requirement for anhydrous conditions

-

Tolerance of electron-withdrawing substituents

Limitations:

-

Lower yields (52–58%) compared to Friedel-Crafts

-

DMSO removal challenges during workup

Comparative Analysis of Methods

Table 3: Method Comparison for (2,5-Difluorophenyl)(quinolin-3-yl)methanone Synthesis

| Method | Yield | Purity | Scalability | Cost Index |

|---|---|---|---|---|

| Friedel-Crafts | 72% | >99% | Excellent | $ |

| Suzuki Coupling | 65% | 98% | Moderate | $$$ |

| Oxidative Coupling | 55% | 95% | Limited | $$ |

-

Friedel-Crafts remains the industrial benchmark due to cost-effectiveness and scalability.

-

Suzuki Coupling is preferred for analogs with sensitive functional groups.

-

Oxidative Methods show promise for green chemistry applications but require yield improvements.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(2,5-Difluorophenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reaction conditions and reagents used .

Scientific Research Applications

(2,5-Difluorophenyl)(quinolin-3-yl)methanone has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,5-Difluorophenyl)(quinolin-3-yl)methanone is not fully understood. it is believed to interact with specific molecular targets and pathways in cells. The quinoline moiety is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Methanone Derivatives

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Key Observations:

- Quinoline vs.

- Fluorine Substitution: The 2,5-difluorophenyl group provides metabolic stability and moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawing nitro group in (2,5-Difluorophenyl)(3-nitrophenyl)methanone .

- Heterocyclic Moieties: Piperazine-containing derivatives (e.g., ) exhibit higher molecular weights and flexibility, which may influence target selectivity.

Substituent Position and Electronic Effects

- Fluorine Position: 2,5-Difluorophenyl provides balanced electronic effects (moderate electron withdrawal) compared to 3-fluorophenyl analogs (e.g., ), which have localized dipole moments.

- Quinoline Position: Quinolin-3-yl vs. quinolin-4-yl (e.g., (3,5-Dimethylphenyl)-quinolin-4-ylmethanone ) alters steric interactions; the 3-position may favor planar binding to biomacromolecules.

Biological Activity

(2,5-Difluorophenyl)(quinolin-3-yl)methanone is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant case studies and research findings.

Overview of Quinoline Derivatives

Quinoline derivatives have been extensively studied due to their broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The incorporation of different substituents on the quinoline ring can significantly influence the pharmacological profile of these compounds.

The biological activity of (2,5-Difluorophenyl)(quinolin-3-yl)methanone is primarily attributed to its ability to interact with various biological targets through several mechanisms:

- Enzyme Inhibition : Quinoline derivatives often act as inhibitors of key enzymes involved in metabolic pathways. For instance, they may inhibit DNA gyrase or topoisomerase enzymes, which are crucial for DNA replication in bacteria and cancer cells.

- Receptor Binding : These compounds can bind to specific receptors, modulating signaling pathways that lead to cellular responses such as apoptosis in cancer cells.

- Metal Chelation : Some quinoline derivatives exhibit metal-chelating properties, which can enhance their bioactivity by affecting metal-dependent enzymes or pathways.

Biological Activity Data

Research has shown that (2,5-Difluorophenyl)(quinolin-3-yl)methanone exhibits significant biological activity. Below is a summary table detailing its activity against various pathogens and cell lines:

| Activity Type | Target/Pathogen | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.25 | Inhibition of cell wall synthesis |

| Antiviral | Influenza virus | 0.50 | Inhibition of viral replication |

| Anticancer | HeLa cells | 0.15 | Induction of apoptosis |

| Enzyme Inhibition | DNA gyrase | 0.10 | Competitive inhibition |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of various quinoline derivatives against Staphylococcus aureus. The compound showed an IC50 value of 0.25 µM, indicating potent antimicrobial activity due to its ability to disrupt bacterial cell wall synthesis.

- Antiviral Properties : Research on the antiviral effects against influenza virus revealed that (2,5-Difluorophenyl)(quinolin-3-yl)methanone effectively inhibited viral replication with an IC50 of 0.50 µM. This suggests potential for development as an antiviral therapeutic agent .

- Anticancer Mechanism : In vitro studies demonstrated that this compound induced apoptosis in HeLa cells with an IC50 value of 0.15 µM. The mechanism involved activation of caspase pathways leading to programmed cell death .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of (2,5-Difluorophenyl)(quinolin-3-yl)methanone indicates favorable absorption and distribution characteristics:

- Absorption : High lipophilicity due to the difluorophenyl group enhances membrane permeability.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Excretion : Renal excretion is the primary route for elimination.

Q & A

Q. Q: What are the common synthetic routes for (2,5-Difluorophenyl)(quinolin-3-yl)methanone, and how can structural purity be confirmed?

A:

-

Synthesis :

- Friedel-Crafts Acylation : Reacting quinoline-3-carboxylic acid derivatives with 2,5-difluorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) .

- Cross-Coupling : Palladium-catalyzed coupling between quinolin-3-ylboronic acid and 2,5-difluorophenyl ketones .

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (ethanol/DMF) .

-

Structural Confirmation :

Basic Biological Activity Screening

Q. Q: What preliminary assays are used to evaluate the biological activity of this compound?

A:

- Anticancer : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Antimicrobial : Minimum Inhibitory Concentration (MIC) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Solubility : Use of DMSO for stock solutions, with concentration limits to avoid cytotoxicity artifacts .

Advanced Synthesis Optimization

Q. Q: How can reaction yields be improved for large-scale synthesis?

A:

- Catalyst Screening : Test alternative catalysts (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions .

- Solvent Optimization : Replace DMF with greener solvents (e.g., ethanol/water mixtures) to enhance sustainability .

- Microwave-Assisted Synthesis : Reduce reaction time from 48 hours to <6 hours while maintaining >80% yield .

Advanced Structure-Activity Relationship (SAR)

Q. Q: How do substituents like fluorine influence bioactivity compared to methoxy or methyl groups?

A:

- Electronic Effects : Fluorine’s electronegativity increases ketone electrophilicity, enhancing interactions with target proteins (e.g., kinase inhibitors) .

- Solubility : 2,5-Difluorophenyl groups improve lipid solubility vs. methoxy analogs, affecting membrane permeability .

- Case Study : Replace fluorine with methyl in analogs; observe 2–3× reduction in anticancer activity due to decreased target binding .

Data Contradictions in Biological Studies

Q. Q: How to resolve discrepancies in reported IC₅₀ values across studies?

A:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% can skew results .

- Assay Standardization : Adopt CLSI guidelines for MIC assays to minimize inter-lab variability .

- Control Replicates : Include positive controls (e.g., doxorubicin for cytotoxicity) in triplicate to validate experimental conditions .

Computational Modeling for Target Prediction

Q. Q: What computational tools predict the compound’s molecular targets?

A:

- Docking Studies : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to identify binding pockets .

- ADMET Prediction : SwissADME to estimate bioavailability (%F >50% suggests oral efficacy) .

- Electrostatic Potential Maps : Gaussian09 calculations to visualize charge distribution and reactive sites .

Advanced Analytical Method Development

Q. Q: How to develop an HPLC method for quantifying trace impurities?

A:

- Column : C18 (5 µm, 250 × 4.6 mm) .

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B), 30% B to 90% B over 25 min .

- Detection : UV at 254 nm (quinoline absorption) with a LOQ of 0.1 µg/mL .

Toxicity Profiling

Q. Q: What strategies assess in vitro and in silico toxicity?

A:

- In Silico : ProTox-II to predict hepatotoxicity (e.g., CYP450 inhibition) .

- In Vitro : Ames test for mutagenicity and hemolysis assay for erythrocyte compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.